Guggulsterone-52

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

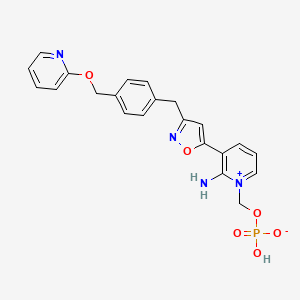

Guggulsterone-52 is a novel inhibitor of the activation of nuclear factor (NF)-κB signaling in bone marrow-derived dendritic cells, significantly inhibiting LPS-induced IL-12p40 and TNF-α gene expression, IκBα degradation, and NF-κB DNA binding activity in BMDCs, attenuating colitis in IL-10 knockout mice.

Wissenschaftliche Forschungsanwendungen

1. Cancer Cell Inhibition and Apoptosis

Guggulsterone has demonstrated significant potential in inhibiting the proliferation of various human tumor cell types including leukemia, lung carcinoma, melanoma, breast carcinoma, and ovarian carcinoma. It achieves this by inhibiting DNA synthesis, inducing cell cycle arrest in the S-phase, and promoting apoptosis through the activation of specific cellular pathways. Studies have shown that guggulsterone induces apoptosis by increasing the number of Annexin V- and TUNEL-positive cells, activating caspase-8, caspase-9, caspase-3, and through the cleavage of bid and PARP. These effects are associated with the activation of the JNK pathway and the suppression of the Akt pathway (Shishodia et al., 2007).

2. Anti-Inflammatory and Immune Modulating Effects

Guggulsterone has shown effectiveness in suppressing NF-κB and IκBα kinase activation. This suppression results in the decreased expression of anti-apoptotic gene products and enhances apoptosis. These findings suggest that guggulsterone's anti-inflammatory properties may be linked to its ability to modulate key inflammatory pathways, making it a potential agent for treating diseases with an inflammatory component (Shishodia & Aggarwal, 2004).

3. Interaction with Steroid Receptors

Guggulsterone interacts with various steroid receptors, including the mineralocorticoid, androgen, glucocorticoid, and progesterone receptors. This interaction suggests that the diverse pharmacological effects exhibited by guggulsterone, such as its use in treating dyslipidemia, obesity, and inflammation, might be mediated through targeting multiple steroid receptors (Burris et al., 2005).

4. Potential in Treating Inflammatory Bowel Disease

Guggulsterone has been identified as a promising agent for treating inflammatory bowel disease (IBD) due to its anti-inflammatory nature. It inhibits the NF-κB pathway, which is central to the pathophysiology of IBD. This inhibitory action provides insights into the mechanism by which guggulsterone exerts its therapeutic effect in IBD (Sujitha Priya et al., 2022).

5. Chemoprevention of Cancer

Guggulsterone has been identified as a potential agent for both the prevention and treatment of cancers. It inhibits the growth of tumor cells and induces apoptosis by modulating cell cycle proteins, activating caspases, inhibiting Akt, and activating JNK. Additionally, it affects the expression of genes involved in metastasis. These actions suggest that guggulsterone could be an effective agent in delaying tumor growth (Shishodia et al., 2015).

6. Role in Chronic Diseases

Guggulsterone's role in chronic diseases is linked to its action as an antagonist of certain nuclear receptors, particularly the farnesoid X receptor. It influences gene expression through the regulation of transcription factors, impacting inflammation and tumorigenesis. Guggulsterone downregulates proteins involved in anti-apoptotic, cell survival, and proliferation activities, highlighting its potential in managing chronic conditions (Yamada & Sugimoto, 2016).

7. LDL Cholesterol Reduction

Guggulsterone has been shown to lower LDL cholesterol levels by antagonizing the farnesoid X receptor, a nuclear hormone receptor activated by bile acids. This action suggests that guggulsterone's cholesterol-lowering effect is mediated through the inhibition of FXR activation (Urizar et al., 2002).

Eigenschaften

Produktname |

Guggulsterone-52 |

|---|---|

Molekularformel |

C23H32O2 |

Molekulargewicht |

340.507 |

IUPAC-Name |

(8R,9S,10R,13S,14S)-17(E/Z)-butylidene-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,16(2H)-dione |

InChI |

InChI=1S/C23H32O2/c1-4-5-6-19-21(25)14-20-17-8-7-15-13-16(24)9-11-22(15,2)18(17)10-12-23(19,20)3/h6,13,17-18,20H,4-5,7-12,14H2,1-3H3/b19-6-/t17-,18+,20+,22+,23-/m1/s1 |

InChI-Schlüssel |

XWWSAKZXRSBVNB-KLLPDSGHSA-N |

SMILES |

O=C(C=C1CC[C@@]2([H])[C@]3([H])CC/4=O)CC[C@]1(C)[C@@]2([H])CC[C@]3(C)C4=C/CCC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Guggulsterone-52; Guggulsterone 52; Guggulsterone52 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B1192858.png)